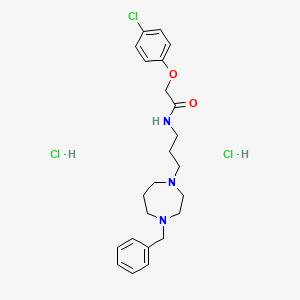![molecular formula C13H24ClN3O3 B12694663 [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride CAS No. 93919-30-3](/img/structure/B12694663.png)
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is a quaternary ammonium compound with a methacrylate group. This compound is known for its unique properties, including its ability to form polymers with antimicrobial activity and its use in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride typically involves the reaction of methacryloyl chloride with 2-(dimethylamino)ethyl methacrylate, followed by quaternization with 2-oxoimidazolidine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .
化学反应分析
Types of Reactions
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers with antimicrobial properties.
Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles like sodium hydroxide or potassium carbonate are often used.
Major Products Formed
科学研究应用
Chemistry
In chemistry, [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is used to synthesize polymers with unique properties such as antifouling and antimicrobial activities .
Biology
In biological research, this compound is used to create hydrogels and other materials with antibacterial properties, making it useful in wound dressings and other medical applications .
Medicine
In medicine, the antimicrobial properties of polymers derived from this compound are explored for use in coatings for medical devices to prevent infections .
Industry
Industrially, this compound is used in the production of coatings, adhesives, and other materials that benefit from its antimicrobial properties .
作用机制
The antimicrobial activity of [2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is primarily due to its ability to disrupt the cytoplasmic membrane of bacteria. The quaternary ammonium group interacts with the lipid bilayer, leading to membrane disruption and cell death .
相似化合物的比较
Similar Compounds
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: This compound also has antimicrobial properties and is used in similar applications.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Another quaternary ammonium compound with similar polymerization properties.
Uniqueness
[2-(Methacryloyloxy)ethyl]dimethyl[(2-oxoimidazolidin-1-yl)ethyl]ammonium chloride is unique due to its specific structure, which imparts distinct antimicrobial properties and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
CAS 编号 |
93919-30-3 |
|---|---|
分子式 |
C13H24ClN3O3 |
分子量 |
305.80 g/mol |
IUPAC 名称 |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-[2-(2-oxoimidazolidin-1-yl)ethyl]azanium;chloride |
InChI |
InChI=1S/C13H23N3O3.ClH/c1-11(2)12(17)19-10-9-16(3,4)8-7-15-6-5-14-13(15)18;/h1,5-10H2,2-4H3;1H |
InChI 键 |
ZAVHAACXGXTMMI-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCN1CCNC1=O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


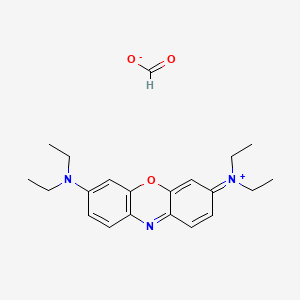
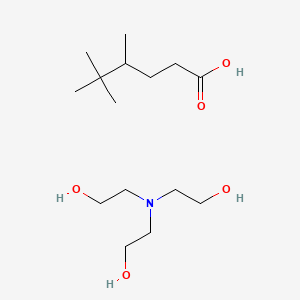
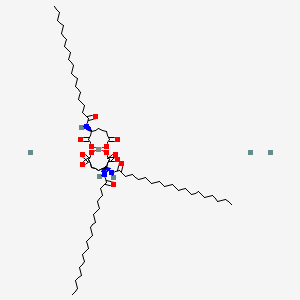
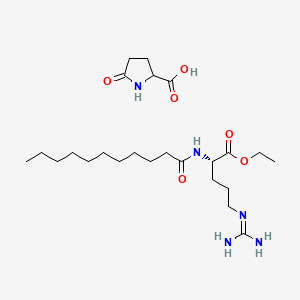
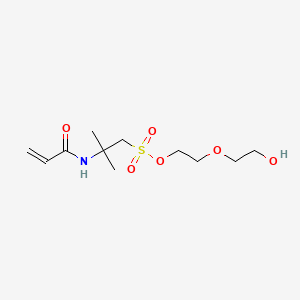
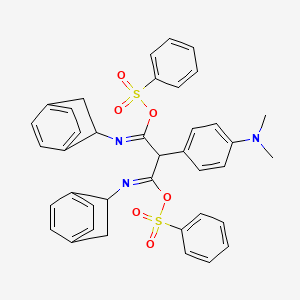
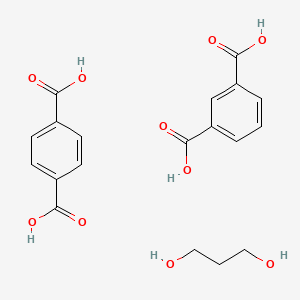
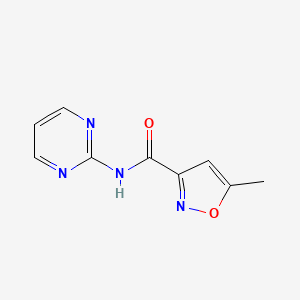
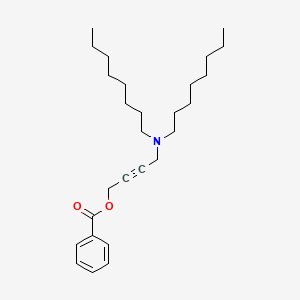


![zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
